

# Spectroscopic Profile of 2-Acetamido-6-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Acetamido-6-methylpyridine

Cat. No.: B189426

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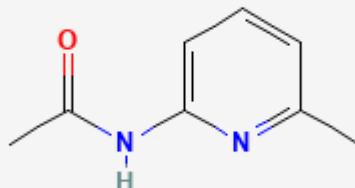
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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Acetamido-6-methylpyridine** (IUPAC Name: N-(6-methylpyridin-2-yl)acetamide; CAS No: 5327-33-3). The information herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

## Compound Identification

Identifier	Value
IUPAC Name	N-(6-methylpyridin-2-yl)acetamide
Synonyms	2-Acetamido-6-picoline, 6-Acetamido-2-picoline
CAS Number	5327-33-3
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	150.18 g/mol

Chemical Structure



## Spectroscopic Data Summary

The following tables present a summary of the expected spectral data for **2-Acetamido-6-methylpyridine**. This data is based on established spectroscopic principles and analysis of the closely related isomer, N-(4-methylpyridin-2-yl)acetamide, due to the limited availability of directly published experimental spectra for the target compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral DataSolvent: Chloroform-d (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.0	d	1H	Pyridine H-3
~7.6	t	1H	Pyridine H-4
~6.8	d	1H	Pyridine H-5
~2.5	s	3H	Pyridine -CH <sub>3</sub>
~2.2	s	3H	Acetyl -CH <sub>3</sub>
~8.2 (broad)	s	1H	Amide N-H

Table 2: Predicted <sup>13</sup>C NMR Spectral DataSolvent: Chloroform-d (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~169.0	C=O (Amide)
~157.0	Pyridine C-6
~151.0	Pyridine C-2
~139.0	Pyridine C-4
~118.0	Pyridine C-5
~109.0	Pyridine C-3
~24.0	Pyridine -CH <sub>3</sub>
~24.0	Acetyl -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Key FTIR Absorption Bands

Sample Preparation: Attenuated Total Reflectance (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch (Amide)
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1680	Strong	C=O Stretch (Amide I)
~1580	Strong	N-H Bend (Amide II) / C=C Stretch (Pyridine ring)
~1470	Strong	C=N Stretch (Pyridine ring)
~1250	Strong	C-N Stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data

Ionization Method: Electron Ionization (EI)

m/z	Predicted Fragment Ion	Description
150	[C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O] <sup>+</sup> •	Molecular Ion (M <sup>+</sup> •)
135	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical from the acetyl group
108	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup> •	Loss of neutral ketene via McLafferty rearrangement
93	[C <sub>5</sub> H <sub>5</sub> N-CH <sub>3</sub> ] <sup>+</sup>	6-methyl-2-aminopyridine fragment
43	[CH <sub>3</sub> CO] <sup>+</sup>	Acetyl cation

## Experimental Protocols

The methodologies outlined below describe standard procedures for the acquisition of the spectral data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Acetamido-6-methylpyridine** is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled  $^{13}\text{C}$  experiment is performed with a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans to achieve an adequate signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

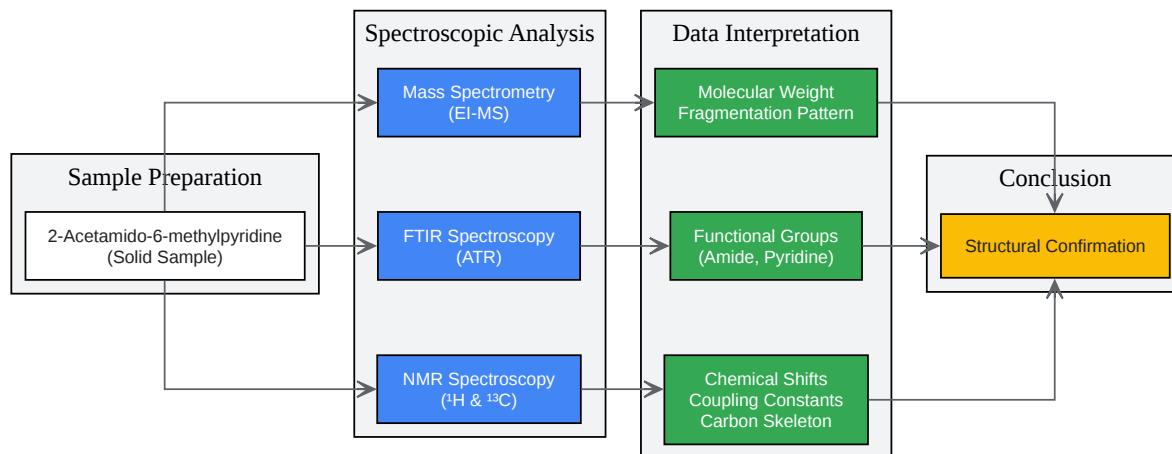
- Instrumentation: An FTIR spectrometer equipped with a diamond or germanium Attenuated Total Reflectance (ATR) accessory is utilized.
- Background Collection: A background spectrum of the clean, empty ATR crystal is recorded to correct for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$ , as well as any instrumental artifacts.
- Sample Analysis: A small amount of the solid **2-Acetamido-6-methylpyridine** is placed directly onto the ATR crystal, and firm contact is ensured using the instrument's pressure clamp.
- Spectrum Acquisition: The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$  by co-adding 16-32 scans at a spectral resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
- Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or dichloromethane.
- Sample Introduction: The sample can be introduced via a direct insertion probe or through the GC column. For GC-MS, a 1  $\mu$ L aliquot is injected into a heated inlet (~250 °C).
- Ionization: In the EI source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Ions are detected, and the resulting signal is processed to generate a mass spectrum, which plots relative intensity against the m/z ratio.

## Analytical Workflow Visualization

The following diagram illustrates the general workflow for the structural characterization of **2-Acetamido-6-methylpyridine** using the described spectroscopic techniques.



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#### *Workflow for spectroscopic characterization of a chemical compound.*

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